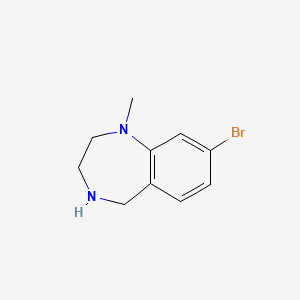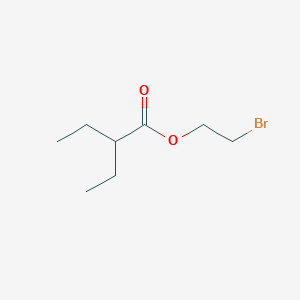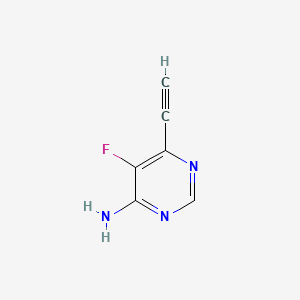
6-Ethynyl-5-fluoropyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethynyl-5-fluoropyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-5-fluoropyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyrimidin-4-amine and ethynyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group onto the pyrimidine ring. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere of nitrogen or argon.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
6-Ethynyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation, to form the corresponding alkene or alkane derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydride, and a polar aprotic solvent, such as DMF or DMSO.
Addition Reactions: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Cyclization Reactions: Cyclization can be achieved using various catalysts and conditions, depending on the desired product.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with different functional groups replacing the fluorine atom.
Addition Reactions: Products include alkenes or alkanes derived from the ethynyl group.
Cyclization Reactions: Products include fused ring systems with potential biological activity.
科学的研究の応用
6-Ethynyl-5-fluoropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents.
Biological Research: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving pyrimidine metabolism.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of functionalized materials.
Chemical Biology: It serves as a tool for studying the interactions of pyrimidine derivatives with biological macromolecules.
作用機序
The mechanism of action of 6-Ethynyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming hydrogen bonds or electrostatic interactions.
類似化合物との比較
Similar Compounds
5-Fluoropyrimidin-4-amine: Lacks the ethynyl group and has different reactivity and applications.
6-Ethyl-5-fluoropyrimidin-4-amine: Contains an ethyl group instead of an ethynyl group, leading to different chemical properties and biological activities.
2-Ethoxy-5-fluoropyrimidin-4-amine:
Uniqueness
6-Ethynyl-5-fluoropyrimidin-4-amine is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical reactivity and biological activity. The ethynyl group allows for versatile chemical modifications, while the fluorine atom enhances binding interactions with biological targets.
特性
分子式 |
C6H4FN3 |
|---|---|
分子量 |
137.11 g/mol |
IUPAC名 |
6-ethynyl-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C6H4FN3/c1-2-4-5(7)6(8)10-3-9-4/h1,3H,(H2,8,9,10) |
InChIキー |
TZFPKPYGSOVONR-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C(=NC=N1)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


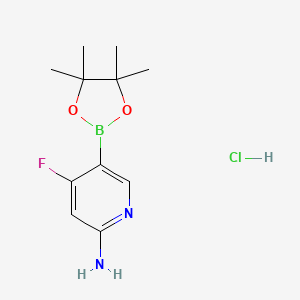
![2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)
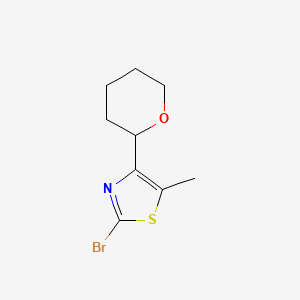

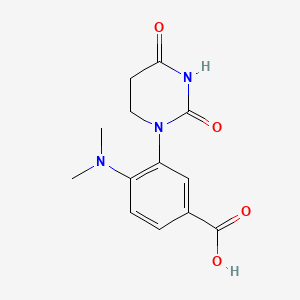
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate](/img/structure/B15304525.png)

![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)
![tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate](/img/structure/B15304537.png)
